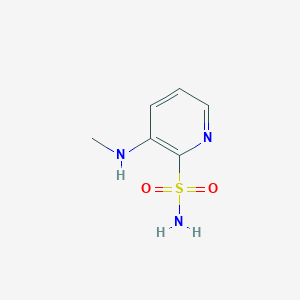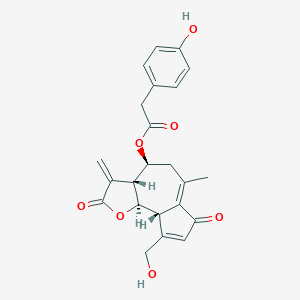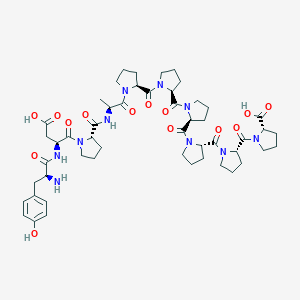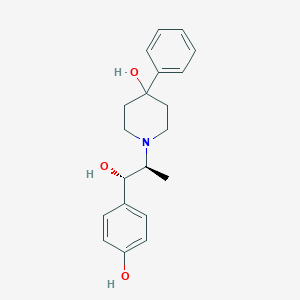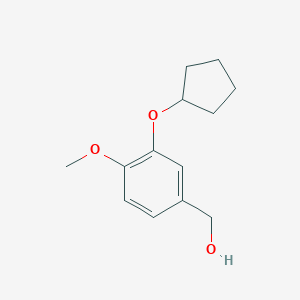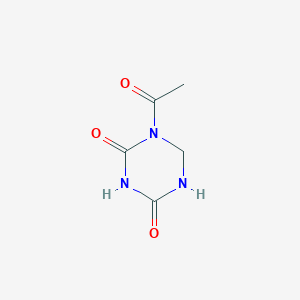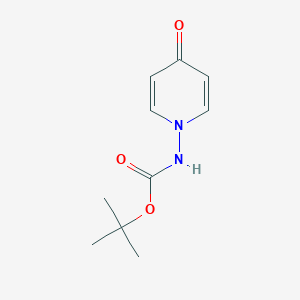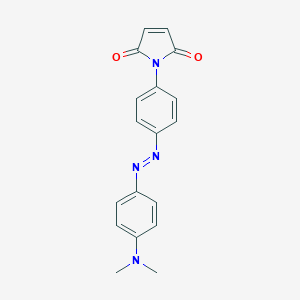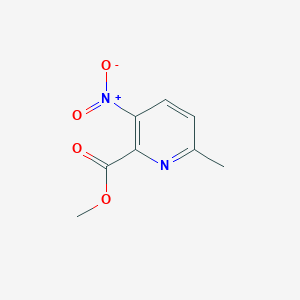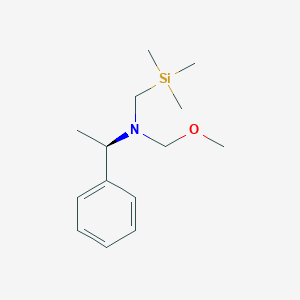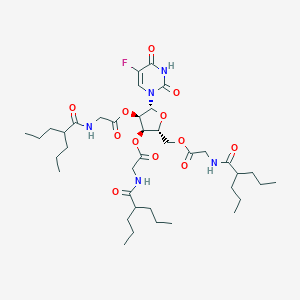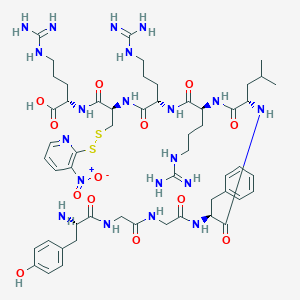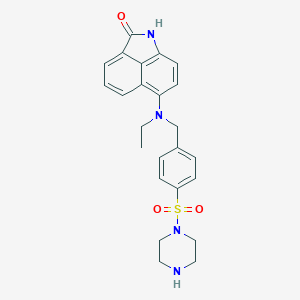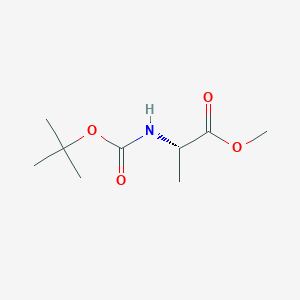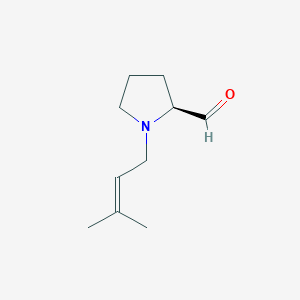
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as (S)-(+)-2-Piperidinecarboxaldehyde, 1-(3-methyl-2-butenyl)-, and has the chemical formula C11H17NO.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) is not well understood. However, it is believed that the compound acts by inhibiting the growth of microorganisms by disrupting their cell membranes. This compound has also been shown to have antifungal properties by inhibiting the growth of fungi.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) have not been extensively studied. However, it has been shown to have low toxicity and is not known to have any significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) in lab experiments is its antibacterial and antifungal properties. This compound can be used to test the efficacy of new drugs or to study the mechanisms of action of existing drugs. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI). One area of research could be to study the mechanism of action of this compound in more detail. Another area of research could be to explore the potential applications of this compound in the synthesis of chiral compounds. Additionally, this compound could be studied for its potential applications in the development of new drugs or as a starting material for the synthesis of other compounds.
Synthesemethoden
The synthesis of 2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) can be achieved through a multi-step process. The first step involves the reaction of 3-methyl-2-buten-1-ol with pyrrolidine in the presence of a catalyst to form the corresponding pyrrolidine derivative. The second step involves the oxidation of the pyrrolidine derivative using a suitable oxidant to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, and has been tested against a range of microorganisms. It has also been studied for its potential applications in the synthesis of chiral compounds and as a starting material for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
130823-66-4 |
|---|---|
Produktname |
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) |
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C10H17NO/c1-9(2)5-7-11-6-3-4-10(11)8-12/h5,8,10H,3-4,6-7H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
FBZSNECQSUKWLI-JTQLQIEISA-N |
Isomerische SMILES |
CC(=CCN1CCC[C@H]1C=O)C |
SMILES |
CC(=CCN1CCCC1C=O)C |
Kanonische SMILES |
CC(=CCN1CCCC1C=O)C |
Synonyme |
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



